Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-
Description
Overview of Pyridine (B92270) Heterocycles in Contemporary Chemical Research
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in chemistry. nih.gov Its structure is analogous to benzene, with one methine group replaced by nitrogen, which imparts basicity and polarity. nih.gov This unique electronic feature allows the nitrogen atom's non-bonding electron pair to participate in hydrogen bonding, which can significantly enhance the pharmacokinetic properties of drug molecules. nih.gov
The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, found in a vast array of natural products such as vitamins (niacin, pyridoxine) and alkaloids. rsc.org It is a core component in over 7000 existing drug molecules, highlighting its versatility and importance in pharmaceutical sciences. nih.govrsc.org The applications of pyridine derivatives are extensive, with research demonstrating their potential as antibacterial, anticancer, antiviral, and anti-inflammatory agents. researchgate.net This broad spectrum of biological activity has cemented the pyridine framework as a critical building block in the design and synthesis of new therapeutic agents. researchgate.netnih.gov Beyond pharmaceuticals, pyridine derivatives are also integral to the development of agrochemicals and advanced materials. nih.gov
Contextualizing Halogenated and Alkylated Pyridine Scaffolds
The functionalization of the pyridine ring with various substituents dramatically expands its chemical utility. Halogenated and alkylated pyridines are particularly significant as versatile intermediates in organic synthesis.
Halogenated Pyridines: The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine scaffold is a key strategy in medicinal chemistry and materials science. nbinno.com Halogens enhance the reactivity of the pyridine ring, making it amenable to a variety of chemical transformations. nbinno.com For instance, bromo-pyridines are excellent substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which are powerful methods for forming new carbon-carbon bonds. nih.govinnospk.com This allows for the attachment of diverse molecular fragments, enabling the construction of complex molecules from simple, halogenated precursors. nbinno.com Furthermore, halogens can form "halogen bonds," a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target, making them important in rational drug design. nih.govacs.org The selective introduction of halogens onto the pyridine ring remains an active area of research, with new methods being developed to control the position of halogenation. researchgate.net
Alkylated Pyridines: Direct alkylation of pyridines is a highly sought-after transformation for creating diverse pyridine derivatives. acs.org Alkyl groups can influence the steric and electronic properties of the pyridine ring, which in turn can modulate the biological activity and physical properties of the molecule. Traditional methods for pyridine alkylation often require harsh conditions or multiple steps. acs.org Modern synthetic organic chemistry has seen the development of more efficient and selective methods for direct pyridine functionalization. acs.orgdp.la
The compound at the center of this article, Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- , is an example of a pyridine scaffold featuring both halogenation (a bromo group at the 5-position) and a reactive alkylated group (a bromomethyl group at the 4-position). The bromomethyl group is a particularly useful functional handle, as the bromine is a good leaving group in nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of other functional groups. nih.gov
Below is a table comparing the subject compound with structurally related pyridine derivatives.
| Compound Name | Molecular Formula | Key Substituents | Noteworthy Features |
| Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- | C₇H₇Br₂NO | 5-bromo, 4-(bromomethyl), 2-methoxy | Contains two reactive bromine atoms at different positions, offering multiple sites for synthetic modification. |
| 5-Bromo-2-methoxypyridine (B44785) | C₆H₆BrNO | 5-bromo, 2-methoxy | A common building block used in cross-coupling reactions. innospk.comsigmaaldrich.comchemicalbook.com |
| 2,6-Bis(bromomethyl)pyridine | C₇H₇Br₂N | 2,6-bis(bromomethyl) | A precursor for synthesizing a wide range of pyridine derivatives and macrocycles due to its two reactive bromomethyl arms. nih.gov |
| 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | C₇H₅BrF₃NO | 4-bromo, 2-methoxy, 5-(trifluoromethyl) | The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis. |
Research Trajectories Involving Complex Pyridine Derivatives
The synthesis and study of complex pyridine derivatives is a vibrant and rapidly evolving field of chemical research. gazi.edu.tr Current research trajectories are focused on several key areas, including the development of novel synthetic methodologies, the discovery of new biologically active compounds, and the creation of advanced materials.
The development of efficient and selective C-H functionalization and cross-coupling reactions has revolutionized the synthesis of complex pyridines, allowing for the late-stage modification of intricate molecules. researchgate.netacs.org This is particularly important in drug discovery, where the ability to rapidly generate analogues of a lead compound is crucial for structure-activity relationship studies. dp.la
In medicinal chemistry, research is ongoing to explore the potential of pyridine derivatives to address a wide range of diseases. researchgate.net For example, complex pyridine-containing molecules are being investigated as inhibitors of novel biological targets in oncology and infectious diseases. researchgate.net
In the realm of materials science, pyridine-based ligands are being used to create sophisticated coordination complexes and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing. The nitrogen atom of the pyridine ring is an excellent coordination site for metal ions, making pyridine derivatives ideal building blocks for such materials.
Given its structure, Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- is well-positioned as a versatile intermediate for the synthesis of complex, multi-substituted pyridine derivatives. The presence of two distinct types of carbon-bromine bonds suggests that it could be used in sequential, site-selective reactions. For instance, the aryl bromide at the 5-position could undergo a Suzuki or other palladium-catalyzed cross-coupling reaction, while the benzylic bromide of the bromomethyl group could be displaced by a nucleophile. This dual reactivity would allow for the efficient construction of complex molecular scaffolds from a single, readily accessible starting material. While specific research findings on this particular compound are not widely published, its structural motifs are common in precursors for biologically active molecules and functional materials. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-(bromomethyl)-2-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-2-5(3-8)6(9)4-10-7/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRASONJHDZGJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163914-13-4 | |
| Record name | 5-bromo-4-(bromomethyl)-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Pyridine, 5 Bromo 4 Bromomethyl 2 Methoxy
Precursor Identification and Synthetic Accessibility Assessment
A crucial precursor for the synthesis of 5-bromo-4-(bromomethyl)-2-methoxy-pyridine is 5-bromo-2-methoxy-4-methylpyridine (B21950) . An assessment of its synthetic accessibility reveals that it can be prepared from simpler, commercially available starting materials. Furthermore, 5-bromo-2-methoxy-4-methylpyridine itself is commercially available from various suppliers, which can significantly streamline the synthesis of the target compound by bypassing earlier synthetic steps.
A common synthetic route to this precursor involves the bromination of 2-methoxy-4-methylpyridine (B11731). This reaction highlights the importance of directing group effects in achieving the desired regiochemistry on the pyridine (B92270) ring.
Multi-step Synthetic Sequences
The construction of 5-bromo-4-(bromomethyl)-2-methoxy-pyridine is achieved through a sequence of reactions that systematically install the bromo, methoxy (B1213986), and bromomethyl groups in the correct positions.
The introduction of a bromine atom at the C-5 position of the 2-methoxy-4-methylpyridine core is a key regioselective transformation. The methoxy group at the C-2 position and the methyl group at the C-4 position direct the electrophilic bromination to the C-5 position. A typical procedure involves the reaction of 2-methoxy-4-methylpyridine with a brominating agent such as bromine (Br₂) in the presence of a base like sodium acetate (B1210297) in a suitable solvent like ethyl acetate. chemicalbook.com The reaction is typically carried out at an elevated temperature to ensure completion. chemicalbook.com
| Starting Material | Reagents | Product | Yield |
| 2-methoxy-4-methylpyridine | Br₂, Sodium Acetate, Ethyl Acetate | 5-bromo-2-methoxy-4-methylpyridine | 40% chemicalbook.com |
This interactive table summarizes the regioselective bromination of 2-methoxy-4-methylpyridine.
The conversion of the methyl group at the C-4 position to a bromomethyl group is typically achieved through a free radical bromination reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this benzylic-type bromination, as it allows for selective bromination of the methyl group without affecting the pyridine ring. The reaction is generally carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) and is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by UV irradiation. wikipedia.orgchadsprep.com This method, known as the Wohl-Ziegler reaction, is a standard procedure for benzylic and allylic brominations. wikipedia.org
The methoxy group at the C-2 position can be introduced early in the synthetic sequence. One common method is the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the C-2 position of the pyridine ring. For instance, 2,5-dibromopyridine (B19318) can be selectively methoxylated at the C-2 position by treatment with sodium methoxide (B1231860) in methanol. nbinno.comchemicalbook.com This selectivity is due to the higher reactivity of the C-2 position in pyridines towards nucleophilic attack. nbinno.com This approach provides a viable route to 2-methoxy-5-bromopyridine, which could then be further functionalized at the C-4 position.
| Starting Material | Reagents | Product | Yield |
| 2,5-dibromopyridine | Sodium Methoxide, Methanol | 5-bromo-2-methoxypyridine (B44785) | 98% chemicalbook.com |
This interactive table summarizes the synthesis of 5-bromo-2-methoxypyridine.
Alternative Synthetic Pathways and Retrosynthetic Analyses
A retrosynthetic analysis of 5-bromo-4-(bromomethyl)-2-methoxy-pyridine suggests a convergent approach where the key precursor, 5-bromo-2-methoxy-4-methylpyridine, is the central intermediate.
Retrosynthetic Analysis:
The target molecule, 5-bromo-4-(bromomethyl)-2-methoxy-pyridine , can be disconnected at the C-Br bond of the bromomethyl group, leading back to the precursor 5-bromo-2-methoxy-4-methylpyridine . This precursor can be further disconnected at the C-Br bond on the pyridine ring, pointing to 2-methoxy-4-methylpyridine as a starting material. Alternatively, disconnection at the C-O bond of the methoxy group could lead to a 2-hydroxypyridine (B17775) derivative, and disconnection of the C-C bond of the methyl group is also a theoretical possibility, although less common in practice.
The synthesis of this molecule heavily relies on chemo- and regioselective transformations. The selective bromination of the pyridine ring at C-5 is a prime example of regioselectivity governed by the directing effects of the existing substituents. The subsequent benzylic bromination of the methyl group with NBS is a highly chemoselective reaction, favoring the substitution at the methyl group over addition or substitution on the aromatic ring.
Alternative strategies could involve the synthesis of a pre-functionalized pyridine ring. For example, starting with a 4-methyl-2-pyridone, one could perform electrophilic bromination, followed by conversion of the hydroxyl group to a methoxy group, and finally, benzylic bromination of the methyl group. The order of these steps would be crucial to manage the regioselectivity and protect sensitive functional groups.
One-Pot and Cascade Reaction Approaches
While specific one-pot or cascade reactions for the direct synthesis of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- are not extensively documented in the literature, the principles of these efficient synthetic strategies can be applied to its conceptual synthesis. A hypothetical one-pot approach could involve the synthesis of the precursor, 5-bromo-2-methoxy-4-methylpyridine, followed by in-situ benzylic bromination without the isolation of the intermediate.
For instance, the formation of a substituted pyridine ring, followed by a radical-initiated bromination in the same reaction vessel, would constitute a one-pot process. Such a procedure would enhance synthetic efficiency by reducing the number of workup and purification steps, thereby saving time, and reducing solvent waste. The challenge in developing such a process lies in ensuring the compatibility of the reagents and reaction conditions for both the pyridine ring formation and the subsequent bromination.
Cascade reactions, which involve multiple bond-forming events occurring sequentially in a single synthetic operation, represent a more sophisticated approach. A possible, albeit complex, cascade sequence could be envisioned to construct the substituted pyridine ring and simultaneously introduce the bromomethyl functionality. However, the development of such a cascade for this specific target molecule would require significant research to identify compatible reaction partners and conditions that favor the desired reaction pathway over potential side reactions. The reactivity of the starting materials and the stability of the intermediates would be critical factors to control.
Optimization of Reaction Conditions and Yields in the Synthesis of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-
The optimization of reaction conditions is crucial for maximizing the yield and purity of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-, particularly in the key benzylic bromination step of 5-bromo-2-methoxy-4-methylpyridine. Key parameters for optimization include the choice of catalytic system, the reaction solvent, temperature, and pressure.
Catalytic Systems and Ligand Effects
The benzylic bromination of methylpyridines is typically a radical reaction initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). However, the use of catalysts can enhance the reaction's efficiency and selectivity.
Recent studies have explored the use of Lewis acids to catalyze benzylic brominations. For instance, indium chloride has been shown to be a water-tolerant green catalyst for the benzylic bromination of toluene (B28343) derivatives. rsc.org This suggests that a similar catalytic system could be effective for the bromination of 5-bromo-2-methoxy-4-methylpyridine. The Lewis acid is thought to activate the brominating agent, N-bromosuccinimide (NBS), facilitating the formation of the bromine radical. Other Lewis acids like ZrCl₄, TiCl₄, and AlCl₃ have also been reported to favor benzylic bromination over ring bromination. rsc.org
In the context of metal-catalyzed reactions, the choice of ligands is critical. However, for radical brominations, traditional ligand effects as seen in cross-coupling reactions are not applicable. Instead, the focus is on the initiator or catalyst that promotes the formation of the bromine radical.
The table below summarizes the effect of different initiators on a model benzylic bromination reaction.
| Initiator/Catalyst | Reaction Type | Potential Advantages | Potential Challenges |
|---|---|---|---|
| AIBN/BPO | Thermal Radical Initiation | Well-established, predictable reactivity. | Explosive risk, requires elevated temperatures. rsc.org |
| UV Light (Photochemical) | Photo-Radical Initiation | Milder conditions, avoids explosive initiators. digitellinc.com | Requires specialized equipment, potential for side reactions. |
| InCl₃/Lewis Acids | Catalytic Activation of NBS | Improved selectivity, potentially greener conditions. rsc.org | Catalyst may need to be screened for the specific substrate. |
Solvent Effects and Reaction Medium Engineering
The choice of solvent is a critical parameter in the synthesis of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-. Traditionally, benzylic brominations using NBS are carried out in nonpolar chlorinated solvents such as carbon tetrachloride (CCl₄). daneshyari.com However, due to its toxicity and environmental concerns, there is a significant drive to replace it with greener alternatives. digitellinc.com
Acetonitrile (B52724) has been demonstrated to be an effective solvent for light-induced benzylic brominations, avoiding the use of hazardous chlorinated solvents. acs.orgresearchgate.net Other solvents such as ethyl acetate and even aqueous systems are being explored to improve the environmental footprint of the reaction. nih.gov For pyridine derivatives, the solubility of the starting material and the compatibility of the solvent with the reaction conditions are key considerations. The polarity of the solvent can also influence the reaction rate and selectivity.
The following table presents a comparison of different solvents for benzylic bromination reactions.
| Solvent | Key Characteristics | Impact on Reaction |
|---|---|---|
| Carbon Tetrachloride (CCl₄) | Nonpolar, traditional solvent. | Effective but highly toxic and environmentally harmful. daneshyari.com |
| Acetonitrile (CH₃CN) | Polar aprotic, greener alternative. | Good to excellent yields in photochemical brominations. acs.orgresearchgate.net |
| Ethyl Acetate (EtOAc) | Moderately polar, environmentally benign. | Can be a suitable alternative, depending on the substrate. nih.gov |
| Aqueous Systems | Greenest option. | Requires phase-transfer catalysts or water-tolerant catalytic systems. |
Temperature and Pressure Optimization Studies
Temperature is a crucial parameter to control in the synthesis of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-. In thermally initiated reactions, the temperature must be high enough to induce the decomposition of the radical initiator (e.g., AIBN or BPO) but not so high as to cause degradation of the starting material or product. Overheating can lead to the formation of dibrominated or other side products.
For photochemical reactions, the temperature can often be kept lower, which can improve the selectivity of the reaction. However, even in photochemical setups, temperature control can be important for managing the reaction kinetics and preventing side reactions.
Pressure is generally not a critical parameter for benzylic bromination reactions conducted in the liquid phase under standard conditions. However, in flow chemistry systems, pressure can be used to maintain the solvent in a liquid state at temperatures above its boiling point, which can accelerate the reaction rate.
Advanced Synthetic Techniques Applied to Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-
Modern synthetic techniques can offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-.
Flow Chemistry Approaches
Continuous flow chemistry is a particularly promising technique for the benzylic bromination of 5-bromo-2-methoxy-4-methylpyridine. Flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially for potentially hazardous reactions like brominations. rsc.org
Photochemical brominations are particularly well-suited to flow chemistry. The shallow path length of the tubing in a flow reactor allows for efficient and uniform irradiation of the reaction mixture, overcoming the light penetration issues often encountered in larger batch reactors. digitellinc.comacs.org This leads to shorter reaction times and often cleaner reactions with higher yields. acs.orgresearchgate.net
The table below outlines the advantages of flow chemistry for the synthesis of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-.
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Safety | Handling of potentially explosive initiators in larger quantities. rsc.org | Small reaction volumes at any given time, better heat dissipation. rsc.org |
| Scalability | Challenging for photochemical reactions due to light penetration issues. digitellinc.com | Easily scalable by extending run time or numbering up reactors. digitellinc.comresearchgate.net |
| Reaction Control | Less precise control over temperature and mixing. | Precise control over residence time, temperature, and mixing. rsc.org |
| Efficiency | Longer reaction times may be required. | Shorter reaction times due to efficient light exposure and heat transfer. acs.org |
Photochemical and Electrochemical Synthesis
While a direct, one-step photochemical or electrochemical synthesis for Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- is not extensively documented, a plausible multi-step pathway can be constructed based on established transformations of pyridine derivatives. This approach involves sequential bromination reactions: first on the pyridine ring and subsequently on the methyl group, where electrochemical and photochemical methods offer significant advantages.
A potential synthetic route would start with 2-methoxy-4-methylpyridine. The first step would be the regioselective bromination of the pyridine ring at the 5-position to yield 5-bromo-2-methoxy-4-methylpyridine. The second step would involve the bromination of the methyl group to form the final product.
Electrochemical Ring Bromination
Electrochemical methods provide a green and highly efficient alternative to traditional bromination, which often requires hazardous reagents like elemental bromine (Br₂) and harsh reaction conditions. nih.gov The electrochemical approach generates the brominating species in situ from a safer bromide salt, such as sodium bromide (NaBr) or tetrabutylammonium (B224687) bromide (Bu₄NBr), through anodic oxidation. nih.gov This method offers precise control over the reaction by tuning the applied voltage or current, often leading to higher selectivity and yield.
Recent studies have demonstrated facile and sustainable electrochemical bromination protocols for various pyridine derivatives. rsc.org These reactions are typically conducted at room temperature in an undivided cell, eliminating the need for catalysts and chemical oxidants. The process involves the anodic oxidation of bromide anions to generate bromine, which then reacts with the pyridine substrate. nih.gov
Table 1: Representative Conditions for Electrochemical Bromination of Pyridine Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Bromide Source | Tetrabutylammonium bromide (Bu₄NBr) | nih.gov |
| Solvent | Dichloromethane or Acetonitrile | nih.govresearchgate.net |
| Electrodes | Carbon, Platinum | rsc.orgresearchgate.net |
| Cell Type | Undivided Cell | nih.gov |
| Temperature | Room Temperature | nih.gov |
| Key Advantage | Avoids use of hazardous Br₂; mild conditions | nih.govprimescholars.com |
This electrochemical approach is characterized by its high atom economy and reduced generation of hazardous waste, aligning perfectly with green chemistry principles. primescholars.com
Photochemical Benzylic Bromination
Following the ring bromination, the subsequent conversion of the methyl group on 5-bromo-2-methoxy-4-methylpyridine to a bromomethyl group can be effectively achieved through a photochemical reaction. This type of reaction, known as benzylic bromination (as the methyl group is adjacent to the aromatic pyridine ring), typically employs N-bromosuccinimide (NBS) as the brominating agent. masterorganicchemistry.com
The reaction is initiated by light (photochemical initiation), which causes the homolytic cleavage of the N-Br bond in NBS or a trace amount of Br₂, generating a bromine radical. masterorganicchemistry.com This radical then abstracts a hydrogen atom from the methyl group to form a stabilized benzylic radical. This radical, in turn, reacts with Br₂ (present in low concentration) or NBS to form the desired bromomethyl product and regenerate a bromine radical, thus propagating the chain reaction. masterorganicchemistry.com Using NBS is advantageous as it maintains a low, constant concentration of Br₂, which minimizes competing reactions such as addition to the aromatic ring. masterorganicchemistry.com
Table 2: General Conditions for Photochemical Benzylic Bromination
| Parameter | Condition | Reference |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | masterorganicchemistry.com |
| Solvent | Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) | mdma.ch |
| Initiator | UV light (e.g., from a sunlamp) or a radical initiator (AIBN) | masterorganicchemistry.com |
| Temperature | Reflux | mdma.ch |
| Key Advantage | High selectivity for the benzylic position | masterorganicchemistry.com |
Green Chemistry Principles in Synthesis
The synthesis of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- can be designed to incorporate several principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. ijarsct.co.innih.gov
Atom Economy and Waste Reduction: The proposed electrochemical bromination of the pyridine ring is a prime example of a green synthetic method. It avoids the use of stoichiometric brominating reagents that generate significant waste. primescholars.com By generating the reactive bromine species in situ from a catalytic amount of a bromide salt, the process maximizes atom economy and minimizes the formation of by-products. nih.govprimescholars.com
Use of Safer Solvents and Reagents: A core principle of green chemistry is the replacement of hazardous substances. The electrochemical method circumvents the need for highly toxic and corrosive elemental bromine. nih.gov Furthermore, research into green chemistry encourages the use of environmentally benign solvents. While acetonitrile is often used in electrochemical reactions, ongoing research seeks alternatives with better safety and environmental profiles. researchgate.net For the photochemical step, replacing traditional solvents like carbon tetrachloride with greener alternatives is a key consideration. mdma.ch
Energy Efficiency: Many green synthetic protocols, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov While not explicitly detailed for the target molecule, applying microwave irradiation to either the ring or benzylic bromination steps could potentially offer a more energy-efficient pathway. nih.gov Electrochemical syntheses can also be highly energy-efficient and can be powered by renewable energy sources like solar or wind power, further reducing the carbon footprint of the chemical process. mdpi.com
Catalysis: The use of catalysts is preferred over stoichiometric reagents. While the described electrochemical bromination is often catalyst-free, the broader field of pyridine synthesis heavily relies on developing efficient and recyclable catalysts to improve reaction rates and selectivity under mild conditions. researchgate.net
By integrating electrochemical and photochemical steps and considering the broader principles of green chemistry, a more sustainable and environmentally responsible synthesis of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- can be achieved.
Chemical Reactivity and Mechanistic Investigations of Pyridine, 5 Bromo 4 Bromomethyl 2 Methoxy
Reactions at the Bromine Substituent on the Pyridine (B92270) Ring
The bromine atom at the C-5 position of the pyridine ring is a versatile handle for a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the pyridine ring, which is inherently electron-deficient, and the presence of the methoxy (B1213986) and bromomethyl substituents.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-, the pyridine nitrogen itself acts as an electron-withdrawing entity. However, the 2-methoxy group is electron-donating, which may slightly deactivate the ring towards SNAr compared to an unsubstituted bromopyridine.
While no specific SNAr reactions are documented for the title compound, it is anticipated that it would react with strong nucleophiles under forcing conditions (high temperature and pressure). The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Table 1: Postulated Nucleophilic Aromatic Substitution (SNAr) Reactions This table is illustrative and based on general principles, not on published data for the specific compound.
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Amine | Ammonia (B1221849) (NH₃) | 4-(Bromomethyl)-2-methoxy-5-aminopyridine |
| Alkoxide | Sodium Methoxide (B1231860) (NaOMe) | 4-(Bromomethyl)-2,5-dimethoxypyridine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Bromomethyl)-2-methoxy-5-(phenylthio)pyridine |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Heck)
The bromine atom at C-5 is an ideal site for transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. guidechem.commdpi.com It is highly probable that 5-bromo-4-(bromomethyl)-2-methoxypyridine would efficiently undergo Suzuki coupling. For instance, the related compound 5-bromo-2-methoxypyridine (B44785) is known to participate in a variety of such cross-coupling reactions. nbinno.com
Other palladium-catalyzed reactions such as the Stille coupling (with organotin reagents), Negishi coupling (with organozinc reagents), and the Heck reaction (with alkenes) are also expected to be viable at this position. nbinno.com The choice of catalyst, ligand, base, and solvent would be critical for optimizing reaction conditions and yield.
Table 2: Predicted Cross-Coupling Reactions at the C-5 Bromine This table is illustrative, based on the known reactivity of similar 5-bromopyridines. mdpi.comresearchgate.net
| Reaction Name | Coupling Partner | Catalyst/Base Example | Expected Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-(Bromomethyl)-2-methoxy-5-phenylpyridine |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | 4-(Bromomethyl)-2-methoxy-5-styrylpyridine |
| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 4-(Bromomethyl)-2-methoxy-5-vinylpyridine |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 4-(Bromomethyl)-2-methoxy-5-phenylpyridine |
Metal-Halogen Exchange Processes
Metal-halogen exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents. chemicalbook.com This transformation is typically achieved by treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures.
Treating 5-bromo-4-(bromomethyl)-2-methoxypyridine with n-BuLi would likely result in a rapid exchange at the C-5 position to form the corresponding 5-lithiopyridine intermediate. This potent nucleophile can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce a wide range of functional groups. A significant challenge in this reaction would be the potential for the highly basic alkyllithium reagent to react with the protons of the bromomethyl group. Careful control of reaction temperature and stoichiometry would be essential to favor the desired metal-halogen exchange over side reactions.
Reactivity at the Bromomethyl Group
The bromomethyl group (-CH₂Br) at the C-4 position is structurally analogous to a benzylic bromide. The adjacent pyridine ring can stabilize developing positive charge at the methylene (B1212753) carbon through resonance, making this group highly reactive towards nucleophilic substitution and elimination reactions.
Nucleophilic Displacement Reactions (SN1/SN2)
The bromomethyl group is an excellent electrophilic site for nucleophilic attack. It can react through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
SN2 Mechanism: With strong, unhindered nucleophiles in aprotic solvents, a bimolecular (SN2) pathway is expected. The nucleophile attacks the methylene carbon, displacing the bromide ion in a single, concerted step.
SN1 Mechanism: In polar, protic solvents, a unimolecular (SN1) pathway may be favored. This would involve the departure of the bromide leaving group to form a resonance-stabilized pyridyl-methyl carbocation, which is then rapidly captured by a nucleophile.
This reactivity makes the compound a useful alkylating agent for a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions.
Table 3: Predicted Nucleophilic Displacement Reactions at the Bromomethyl Group This table is illustrative and based on the general reactivity of benzylic-type halides.
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Cyanide | Sodium Cyanide (NaCN) | (5-Bromo-2-methoxypyridin-4-yl)acetonitrile |
| Azide (B81097) | Sodium Azide (NaN₃) | 4-(Azidomethyl)-5-bromo-2-methoxypyridine |
| Hydroxide | Sodium Hydroxide (NaOH) | (5-Bromo-2-methoxypyridin-4-yl)methanol |
| Malonate | Diethyl malonate / NaOEt | Diethyl 2-((5-bromo-2-methoxypyridin-4-yl)methyl)malonate |
Elimination Reactions and Olefin Formation
When treated with a strong, sterically hindered base, the bromomethyl group can undergo an elimination reaction (E2 mechanism). The base would abstract a proton from the methylene carbon, and concurrently, the bromide ion would be expelled, leading to the formation of a highly reactive exocyclic methylene intermediate. This species would likely be unstable and could potentially polymerize or react with other species present in the reaction mixture.
Competition between substitution (SN2) and elimination (E2) is a common feature of such systems. The use of bulky, non-nucleophilic bases (e.g., potassium tert-butoxide) would favor the elimination pathway, whereas smaller, more nucleophilic reagents (e.g., cyanide) would favor substitution.
Radical Reactions Involving the Bromomethyl Moiety
The 4-(bromomethyl) group on the pyridine ring is a primary benzylic-type halide, making it susceptible to radical reactions. The carbon-bromine bond in the bromomethyl moiety is relatively weak and can undergo homolytic cleavage upon initiation by heat or ultraviolet (UV) light, or through chemical initiation, to form a stabilized benzylic-type radical. This reactivity is central to its participation in various radical-mediated transformations.
One of the most significant applications of such a moiety is in the field of controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). wikipedia.orgcmu.edu In this context, "Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-" can function as an efficient initiator. The process is typically catalyzed by a transition metal complex, commonly copper(I) halides complexed with ligands like 2,2'-bipyridine. warwick.ac.uk The mechanism involves the reversible transfer of the bromine atom from the initiator to the transition metal catalyst, which is oxidized (e.g., Cu(I) to Cu(II)), generating a carbon-centered radical. cmu.edu This radical can then add to a monomer, initiating polymerization. The reversible nature of this activation-deactivation equilibrium keeps the concentration of active radicals low, allowing for controlled polymer growth with predictable molecular weights and low polydispersity. wikipedia.orgcmu.edu
The general scheme for ATRP initiation using this compound is as follows:
Activation: The transition metal complex (e.g., [Cu(I)L₂]⁺) abstracts the bromine atom from the bromomethyl group to form a pyridine-4-methyl radical and the oxidized metal complex ([X-Cu(II)L₂]⁺).
Initiation/Propagation: The generated radical adds to a vinyl monomer, initiating the polymer chain.
Deactivation: The oxidized metal complex can transfer the halogen atom back to the propagating polymer chain end, reforming the dormant species and the reduced metal complex. This reversible deactivation is key to the controlled nature of the polymerization. cmu.edu
The stability of the radical intermediate is crucial. The radical at the 4-methyl position is stabilized by resonance with the pyridine ring, which delocalizes the unpaired electron, thereby facilitating its formation and influencing the initiation kinetics.
Reactions Involving the Methoxy Substituent
Cleavage and Functional Group Interconversion
The 2-methoxy group on the pyridine ring is an ether linkage that can be cleaved under specific, typically harsh, conditions to yield the corresponding 2-pyridone derivative. This transformation is a vital functional group interconversion in the synthesis of various heterocyclic compounds. The cleavage of aryl methyl ethers is most commonly achieved by treatment with strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comyoutube.com
The mechanism for acidic cleavage typically involves two main steps:
Protonation: The ether oxygen is protonated by the strong acid, converting the methoxy group into a better leaving group (a methyloxonium ion). masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Attack: A nucleophile, such as the iodide or bromide ion generated from the acid, attacks the methyl carbon in a bimolecular nucleophilic substitution (Sₙ2) reaction. masterorganicchemistry.com This results in the formation of the 2-hydroxypyridine (B17775), which exists in tautomeric equilibrium with the more stable 2-pyridone, and a methyl halide (e.g., methyl iodide).
The reaction is generally regioselective, with the nucleophile attacking the less sterically hindered methyl group rather than the sp²-hybridized carbon of the pyridine ring. Nucleophilic substitution at an aromatic carbon via this pathway is highly unfavorable. libretexts.org
Table 1: Conditions for Methoxy Group Cleavage
| Reagent | Conditions | Products | Mechanism Type |
|---|---|---|---|
| Hydroiodic Acid (HI) | Reflux | 5-bromo-4-(bromomethyl)-2(1H)-pyridone + CH₃I | Sₙ2 |
| Hydrobromic Acid (HBr) | Reflux | 5-bromo-4-(bromomethyl)-2(1H)-pyridone + CH₃Br | Sₙ2 |
| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), often at low temperature | 5-bromo-4-(bromomethyl)-2(1H)-pyridone + CH₃Br (after workup) | Lewis acid-assisted cleavage |
This cleavage provides a route to pyridone structures, which are prevalent in many biologically active molecules and serve as versatile synthetic intermediates.
Impact on Ring Reactivity and Electron Density
The 2-methoxy substituent significantly modulates the electronic properties and reactivity of the pyridine ring through a combination of inductive and resonance effects.
Inductive Effect (-I): Oxygen is more electronegative than carbon, so the methoxy group exerts an electron-withdrawing inductive effect through the sigma bond. This effect tends to decrease the electron density of the pyridine ring, making it less basic.
Resonance Effect (+M): The oxygen atom has lone pairs of electrons that can be delocalized into the pyridine ring's π-system. This electron-donating resonance effect increases electron density, particularly at the ortho and para positions (positions 3, 5, and the nitrogen atom).
In the case of 2-methoxypyridine (B126380) derivatives, the resonance effect is particularly strong and often dominates the inductive effect. This net electron-donating character increases the electron density on the ring, making it more susceptible to electrophilic attack than an unsubstituted pyridine, although pyridine itself is generally resistant to such reactions. However, the primary influence is on nucleophilic aromatic substitution (SₙAr). The electron-donating nature of the methoxy group can deactivate the ring towards SₙAr at positions other than the one it occupies. For pyridines with leaving groups at the 2 or 4-positions, the reaction proceeds via an addition-elimination mechanism. quimicaorganica.org
Concerted and Stepwise Reaction Mechanisms
The reactivity of "Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-" is characterized by distinct reaction mechanisms depending on the reactive site. The bromomethyl group typically undergoes nucleophilic substitution via concerted (Sₙ2) or stepwise (Sₙ1) pathways, while the pyridine ring itself can undergo stepwise nucleophilic aromatic substitution (SₙAr).
Kinetic Studies and Rate Determining Steps
Substitution at the Bromomethyl Group:
Sₙ2 Mechanism: As a primary halide, the bromomethyl group is expected to favor the Sₙ2 pathway. This is a concerted, one-step mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. libretexts.org The reaction follows second-order kinetics, with the rate depending on the concentrations of both the pyridine substrate and the nucleophile.
Rate Law: Rate = k[Substrate][Nucleophile]
Rate-Determining Step: The bimolecular collision itself is the rate-determining step. libretexts.org
Sₙ1 Mechanism: A stepwise Sₙ1 mechanism, involving the formation of a carbocation intermediate, is generally disfavored for primary halides. However, the benzylic-type nature of the 4-pyridylmethyl group could stabilize a potential carbocation through resonance with the pyridine ring. This pathway might become competitive under specific conditions, such as with poor nucleophiles in polar, protic solvents. The reaction would follow first-order kinetics.
Rate Law: Rate = k[Substrate]
Rate-Determining Step: The formation of the carbocation intermediate is the slow, rate-determining step.
Nucleophilic Aromatic Substitution (SₙAr): If a suitable leaving group were present on the ring (e.g., at the 2- or 6-position), the mechanism would be SₙAr. Kinetic studies on similar 2-methoxy-5-nitropyridines show that these reactions proceed through a two-step addition-elimination mechanism. researchgate.net
Rate-Determining Step: The first step, the nucleophilic attack to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), is typically the rate-determining step. researchgate.net
Table 2: Expected Kinetic Profiles for Different Reactions
| Reaction Site | Probable Mechanism | Kinetic Order | Rate-Determining Step |
|---|---|---|---|
| 4-(Bromomethyl) group | Sₙ2 | Second | Concerted attack of nucleophile and departure of leaving group |
| 4-(Bromomethyl) group | Sₙ1 (less likely) | First | Formation of 4-pyridylmethyl carbocation |
| Pyridine Ring (hypothetical) | SₙAr | Second | Formation of Meisenheimer complex |
Transition State Analysis and Reaction Pathway Mapping
Understanding the transition states and reaction pathways requires computational chemistry methods, such as Density Functional Theory (DFT). hkust.edu.hk These studies can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states.
Transition State for Sₙ2 at the Bromomethyl Group: For an Sₙ2 reaction, the transition state is characterized by a trigonal bipyramidal geometry at the methyl carbon. The incoming nucleophile and the departing bromide ion are positioned at the axial positions, approximately 180° apart, while the hydrogen atoms and the pyridine ring lie in the equatorial plane. This geometry represents the highest energy point along the reaction coordinate for this concerted process.
Transition State for Sₙ1 at the Bromomethyl Group: In an Sₙ1 pathway, the rate-determining step is the formation of the carbocation. The transition state for this step would resemble the carbocation intermediate, with significant elongation and polarization of the C-Br bond. The energy of this transition state is highly dependent on the stability of the resulting carbocation.
Reaction Pathway for SₙAr: Computational studies on nucleophilic substitution on pyridine derivatives can elucidate the SₙAr pathway. researchgate.netrsc.org The reaction coordinate would show two transition states and one intermediate.
Meisenheimer Intermediate: A valley on the potential energy surface.
Second Transition State (TS2): Corresponds to the expulsion of the leaving group from the intermediate to form the final product. This step typically has a lower activation barrier than the first.
Intrinsic Reaction Coordinate (IRC) analysis can be used to confirm that a calculated transition state correctly connects the reactants and products (or intermediates) on the potential energy surface. rsc.org Such analyses provide a detailed map of the geometric and electronic structure changes that occur throughout the reaction.
Stereochemical Aspects of Reactions Involving Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-
A comprehensive review of available scientific literature and chemical databases did not yield specific research focused on the stereochemical aspects of reactions involving Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-. The central carbon atom of the bromomethyl group is a potential stereocenter if it becomes bonded to two other different groups, which could lead to enantiomeric or diastereomeric products. However, there is a notable absence of studies detailing stereoselective or stereospecific reactions where this compound is a key reactant.
Research in asymmetric synthesis and stereochemistry often focuses on creating and controlling specific three-dimensional arrangements of atoms, which is crucial in fields like medicinal chemistry where enantiomers can have different biological activities. While general principles of stereochemistry would apply to any potential chiral derivatives of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-, no dedicated studies investigating these aspects, such as the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of its reactions, have been documented in the public domain.
Consequently, data tables on enantiomeric excess, diastereomeric ratios, or specific optical rotation values for reaction products derived from this specific pyridine derivative are not available. The scientific community has yet to publish detailed investigations into the stereochemical control of reactions at the bromomethyl position or any other part of the molecule that might be rendered chiral through reaction.
Spectroscopic and Structural Elucidation Studies Excluding Basic Identification
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
While one-dimensional ¹H and ¹³C NMR are primary tools for basic structural assignment, advanced NMR techniques provide deeper insights into the molecular framework, connectivity, and spatial arrangement of atoms. For Pyridine (B92270), 5-bromo-4-(bromomethyl)-2-methoxy-, these methods are crucial for confirming the precise substitution pattern on the pyridine ring and the conformation of the flexible bromomethyl group.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments are instrumental in deciphering the complete proton and carbon skeleton of the molecule.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton couplings. For Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-, a key observation would be the absence of coupling between the two aromatic protons, confirming their meta-relationship. A cross-peak would, however, be expected between the benzylic protons of the bromomethyl group and any adjacent protons if free rotation is hindered.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the chemical shifts for the two aromatic carbons and the carbon of the bromomethyl group by correlating them to their attached protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons. In the context of this molecule, NOESY can provide insights into the preferred conformation of the bromomethyl group relative to the pyridine ring and the methoxy (B1213986) group. For example, a NOE between the methoxy protons and the proton at C3 would indicate a specific spatial arrangement.
Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |
| H3 | ~7.8 | C3 (~125) | C2, C4, C5 |
| H6 | ~8.3 | C6 (~150) | C2, C4, C5 |
| CH₂Br | ~4.6 | CH₂Br (~30) | C3, C4, C5 |
| OCH₃ | ~4.0 | OCH₃ (~55) | C2 |
| C2 | - | C2 (~165) | - |
| C4 | - | C4 (~140) | - |
| C5 | - | C5 (~115) | - |
Solid-State NMR Investigations
Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase, where they may exist in a different conformation compared to in solution. For Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-, ssNMR could be used to study polymorphism, determine intermolecular interactions such as halogen bonding involving the bromine atoms, and analyze the conformation of the bromomethyl group in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of the ¹³C nuclei and average out anisotropic interactions.
Deuterium (B1214612) Labeling Studies for Mechanistic Insights
Deuterium labeling is a powerful tool for elucidating reaction mechanisms. In the synthesis or subsequent reactions of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-, deuterium can be incorporated at specific positions. For instance, if the bromomethyl group is introduced via a radical mechanism, deuterium labeling of the methylating agent could help track the hydrogen atoms. Similarly, studying H/D exchange rates at the aromatic positions under different conditions can provide information about the acidity of these protons and the electronic effects of the substituents.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present and insights into molecular structure and bonding.
Elucidation of Functional Group Vibrations
The IR and Raman spectra of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- would be characterized by a series of distinct absorption bands corresponding to the vibrations of its various functional groups.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| C-H (aromatic) | Stretching | 3100-3000 | Medium |
| C-H (aliphatic) | Stretching | 3000-2850 | Medium |
| C=N, C=C (pyridine ring) | Stretching | 1600-1450 | Strong |
| C-O (methoxy) | Stretching | 1250-1000 | Strong |
| C-Br (aromatic) | Stretching | ~600 | Medium |
| C-Br (aliphatic) | Stretching | ~550 | Medium |
| CH₂ | Bending (Scissoring) | ~1450 | Weak |
Conformational Analysis
The vibrational spectra can also be used to study the conformational isomers of the molecule, particularly concerning the rotation of the bromomethyl group. Different conformers may exhibit slightly different vibrational frequencies, especially for modes involving the bromomethyl group and the adjacent pyridine ring. By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformation in a given state (gas, liquid, or solid) can be determined. Low-temperature IR spectroscopy can be particularly useful for "freezing out" specific conformers and studying them individually.
X-ray Crystallography and Solid-State Structural Analysis
No publicly available crystal structure data for Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- was identified. To populate the following subsections, a single-crystal X-ray diffraction study would need to be performed on a suitable crystalline sample of the compound.
Bond Lengths, Bond Angles, and Dihedral Angles
Without experimental crystallographic data, a definitive table of bond lengths, bond angles, and dihedral angles for Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- cannot be constructed. This information is crucial for understanding the precise geometry of the molecule in the solid state.
Intermolecular Interactions and Packing Motifs
An analysis of intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-stacking, and the resulting crystal packing motifs is contingent on the determination of its crystal structure. Such studies provide insights into the supramolecular assembly of the compound in the solid state. rsc.orgnih.gov
Mass Spectrometry for Fragmentation Pathway Analysis
While the principles of mass spectrometry fragmentation are well-understood for various classes of organic compounds, including those containing halogens, ethers, and aromatic rings, a specific fragmentation pathway analysis for Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- has not been detailed in available literature. libretexts.orgchemguide.co.uklibretexts.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be required to determine the exact mass of the molecular ion of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-. This data would confirm its elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) experiments would be necessary to elucidate the specific fragmentation pathways of this compound. nih.govmdpi.com By isolating and fragmenting the parent ion, the resulting product ions would provide evidence for the compound's structure and the relative stability of its fragments. A detailed analysis would allow for the postulation of fragmentation mechanisms, such as the loss of bromine radicals, the bromomethyl group, or the methoxy group.
Chiroptical Spectroscopies for Stereochemical Purity and Assignment (if applicable)
Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- is not inherently chiral. Therefore, chiroptical spectroscopy techniques such as circular dichroism or optical rotatory dispersion are not applicable for the analysis of this compound in its native state. rsc.orgacs.orgnih.govacs.org These techniques are used to study chiral molecules, which can rotate the plane of polarized light.
A comprehensive search of scientific literature and computational chemistry databases has revealed a lack of specific published research on the computational and theoretical chemistry of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- . While extensive research exists on the computational analysis of various other pyridine derivatives, including those with bromo and methoxy substitutions, studies detailing the specific quantum chemical calculations, electronic structure, and Density Functional Theory (DFT) analyses for this particular compound are not available in the public domain.
Therefore, it is not possible to generate an article with detailed, scientifically accurate research findings and data tables as requested, because the foundational data from primary research sources does not exist. To create such an article would require fabricating data, which would be scientifically unsound.
For context, computational studies on related pyridine derivatives often employ methodologies such as:
Density Functional Theory (DFT) using basis sets like B3LYP/6-31G(d,p) or B3LYP/6-311++G(d,p) to perform geometry optimization and calculate electronic properties.
Molecular Orbital Theory to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.
Molecular Electrostatic Potential (MEP) maps to visualize charge distributions and predict sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses to study charge delocalization and the nature of chemical bonds within the molecule.
These types of analyses provide deep insights into a molecule's stability, reactivity, and electronic characteristics. However, without specific studies on "Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-", any discussion or data presented would be speculative and not based on established scientific findings.
Should peer-reviewed research on the computational chemistry of "Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-" be published in the future, it would become possible to construct the detailed article as outlined.
Computational and Theoretical Chemistry of Pyridine, 5 Bromo 4 Bromomethyl 2 Methoxy
Density Functional Theory (DFT) Studies
Solvation Effects in Reaction Simulations
The inclusion of solvent effects is critical for accurately simulating chemical reactions in a condensed phase. For a polar molecule like Pyridine (B92270), 5-bromo-4-(bromomethyl)-2-methoxy-, interactions with solvent molecules can significantly influence reaction pathways and transition state energies. Computational studies often employ either explicit or implicit solvation models to account for these effects.
Implicit Solvation Models: In this approach, the solvent is treated as a continuous medium with a defined dielectric constant. Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are commonly used. These models are computationally efficient and can provide valuable insights into how the solvent environment stabilizes charged intermediates or transition states that may form during reactions involving the bromomethyl or bromo substituents.
Explicit Solvation Models: For a more detailed understanding, explicit solvent models are used where individual solvent molecules are included in the simulation box around the pyridine derivative. This method allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding (if a protic solvent is used) or dipole-dipole interactions. While computationally more demanding, this approach is essential for reactions where specific solvent coordination to the reactant is mechanistically important.
Theoretical investigations into nucleophilic substitution reactions at the bromomethyl group, for instance, would heavily rely on accurate solvation models to correctly predict reaction barriers and kinetics. The choice of solvent would dramatically alter the energy profile, and simulations can quantify this influence.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a powerful tool to explore the dynamic behavior of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- over time, revealing information about its conformational landscape and interactions with its environment.
The primary source of conformational flexibility in Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- arises from the rotation around the C4-C(H2Br) single bond (the bond connecting the pyridine ring to the bromomethyl group) and the C2-O(CH3) bond (connecting the ring to the methoxy (B1213986) group).
MD simulations are particularly well-suited for studying the non-covalent interactions between Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- and surrounding molecules. By simulating the compound in a box of solvent (e.g., water, methanol, or dimethyl sulfoxide), one can analyze the structure of the solvation shell.
Radial distribution functions (RDFs) can be calculated from the simulation trajectory to provide a probabilistic measure of finding a solvent atom at a certain distance from a specific atom on the solute. For example, an RDF for the oxygen atoms of water around the pyridine nitrogen would reveal the strength and structure of hydration at that site. Similarly, interactions with the bromine atoms and the methoxy group can be quantified, providing a detailed picture of how the molecule is solvated.
Spectroscopic Property Prediction Using Computational Methods
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data and structural confirmation.
The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The process typically involves:
Optimizing the geometry of the molecule at a chosen level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set).
Calculating the magnetic shielding tensors for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO).
Referencing the calculated shielding constants to a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts.
These predicted shifts can be compared with experimental values to confirm the molecular structure. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects or dynamic processes not captured by the static computational model.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- (Illustrative)
| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |
| C2 | 163.5 | - | - |
| C3 | 112.8 | H3 | 7.15 |
| C4 | 140.1 | - | - |
| C5 | 118.9 | - | - |
| C6 | 148.2 | H6 | 8.30 |
| CH₂Br | 28.5 | H-CH₂Br | 4.60 |
| OCH₃ | 54.1 | H-OCH₃ | 3.95 |
Note: These are illustrative values typical for such a structure, calculated in a vacuum. Actual experimental values may vary based on solvent and experimental conditions.
The vibrational frequencies corresponding to an infrared (IR) or Raman spectrum can also be calculated computationally. Following a geometry optimization, a frequency calculation is performed, which yields a set of vibrational modes and their corresponding frequencies.
Each calculated frequency can be animated to visualize the atomic motions associated with that specific vibration (e.g., C-H stretch, C=N stretch, ring deformation). This allows for the confident assignment of peaks observed in an experimental IR spectrum. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for DFT/B3LYP) to improve agreement.
Table 2: Selected Predicted Vibrational Frequencies and Assignments (Illustrative)
| Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment Description |
| 3150 | 3024 | Aromatic C-H Stretch (C6-H) |
| 3080 | 2957 | Aromatic C-H Stretch (C3-H) |
| 2995 | 2875 | Aliphatic C-H Stretch (OCH₃) |
| 2950 | 2832 | Aliphatic C-H Stretch (CH₂Br) |
| 1605 | 1541 | Pyridine Ring C=C/C=N Stretch |
| 1470 | 1411 | CH₂ Scissoring (CH₂Br) |
| 1255 | 1205 | C-O-C Asymmetric Stretch |
| 1020 | 979 | Pyridine Ring Breathing Mode |
| 680 | 653 | C-Br Stretch (on ring) |
| 610 | 586 | C-Br Stretch (bromomethyl) |
Note: These are representative frequencies. The actual spectrum would contain many more peaks. The scaling factor used here is illustrative.
Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical properties only)
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov These models are pivotal in computational chemistry for predicting the properties of novel or untested compounds, thereby accelerating research and reducing the need for extensive experimental work. researchgate.net For a molecule such as Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-, a QSPR analysis would involve the calculation of various molecular descriptors that quantify its structural and electronic characteristics. These descriptors are then used to build a predictive model for specific chemical properties.
The development of a QSPR model begins with the computational generation of molecular descriptors. These descriptors are numerical values that represent different aspects of a molecule's structure. They can be broadly categorized into several classes:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. routledge.com
Geometrical Descriptors: These 3D descriptors are calculated from the spatial coordinates of the atoms and include information about the molecule's volume and surface area. researchgate.net
Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. cadaster.euresearchgate.net
Physicochemical Descriptors: These relate to properties like logP (octanol-water partition coefficient), molar refractivity, and polarizability, which are themselves often predicted using computational methods.
Once a comprehensive set of descriptors is calculated for a series of related compounds (a training set), statistical methods such as Multiple Linear Regression (MLR) are employed to identify the descriptors that have the most significant correlation with the chemical property of interest. researchgate.net Genetic algorithms are often used in conjunction with MLR to select the most relevant subset of descriptors from a large pool, preventing overfitting and improving the predictive power of the model. researchgate.net
The following interactive data table illustrates a selection of molecular descriptors that would be relevant in a QSPR study of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- and its analogs. Please note that the values presented are hypothetical and for illustrative purposes, as specific experimental or fully calculated QSPR data for this exact compound is not available.
| Molecular Descriptor | Descriptor Type | Hypothetical Value | Predicted Chemical Property Influence |
|---|---|---|---|
| Molecular Weight (MW) | Constitutional | 281.98 | Influences boiling point, melting point, and density. |
| LogP (Octanol-Water Partition Coefficient) | Physicochemical | 3.2 | Correlates with solubility in nonpolar solvents. |
| Topological Polar Surface Area (TPSA) | Topological | 22.1 Ų | Affects solubility and transport properties. |
| Dipole Moment (µ) | Quantum-Chemical | 2.5 D | Influences intermolecular forces and solubility in polar solvents. |
| HOMO Energy | Quantum-Chemical | -8.5 eV | Relates to ionization potential and reactivity as an electron donor. |
| LUMO Energy | Quantum-Chemical | -1.2 eV | Relates to electron affinity and reactivity as an electron acceptor. |
A typical QSPR model is represented by a mathematical equation. For example, a hypothetical MLR model for predicting the boiling point (BP) of a series of brominated pyridines might look like this:
BP = β₀ + β₁(MW) + β₂(µ) + β₃(TPSA)
In this equation, β₀ is the regression constant, and β₁, β₂, and β₃ are the coefficients for the molecular weight, dipole moment, and topological polar surface area, respectively. The signs and magnitudes of these coefficients would indicate the direction and strength of each descriptor's influence on the boiling point.
The predictive power and robustness of a QSPR model are evaluated using various statistical parameters, such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the root mean square error (RMSE). researchgate.net A well-validated QSPR model can then be used to predict the chemical properties of new compounds within its applicability domain, which is the chemical space defined by the training set.
The following interactive data table presents a hypothetical QSPR model for predicting a chemical property of a series of substituted pyridines, illustrating the relationship between the descriptors and the predicted property.
| Compound | MW | Dipole Moment (D) | TPSA (Ų) | Predicted Boiling Point (°C) |
|---|---|---|---|---|
| Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- | 281.98 | 2.5 | 22.1 | 295.5 |
| 5-bromo-2-methoxypyridine (B44785) | 188.02 | 2.1 | 22.1 | 210.2 |
| 2,5-dibromopyridine (B19318) | 236.89 | 1.5 | 12.9 | 225.8 |
| 2-methoxypyridine (B126380) | 109.13 | 1.9 | 22.1 | 142.7 |
Pyridine, 5 Bromo 4 Bromomethyl 2 Methoxy As a Synthetic Intermediate and Building Block
Preparation of Complex Pyridine-Containing Architectures
The strategic disposition of the bromo and bromomethyl groups in "Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-" offers a powerful platform for the synthesis of fused and polycyclic heterocyclic systems, as well as scaffolds related to natural products.
Accessing Polycyclic Heterocyclic Systems
The dual reactivity of "Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-" can be harnessed to construct polycyclic systems through intramolecular or intermolecular cyclization strategies. The bromomethyl group is susceptible to nucleophilic substitution, while the bromo group can participate in a variety of cross-coupling reactions.
One potential approach involves a two-step sequence wherein the bromomethyl group is first reacted with a nucleophile that also bears a functional group capable of subsequent reaction with the bromo-substituent on the pyridine (B92270) ring. For instance, reaction with a thiol-containing amine could be followed by an intramolecular Buchwald-Hartwig amination to form a fused thiazolopyridine system.
A hypothetical reaction sequence is presented below:
| Reactant | Reagent | Conditions | Product |
| Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- | 2-aminoethanethiol | Base, Solvent | Intermediate Thioether |
| Intermediate Thioether | Palladium catalyst, Ligand, Base | Heat | Fused Thiazolopyridine |
This strategy allows for the controlled formation of new rings fused to the pyridine core, a common motif in pharmacologically active compounds.
Synthesis of Substituted Pyridine-Based Natural Product Scaffolds
Many natural products and their synthetic analogues incorporate a substituted pyridine core. "Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-" can serve as a starting material for the elaboration of such scaffolds. The bromo group can be utilized in Suzuki-Miyaura or Sonogashira cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl fragments, which are common in various alkaloids and polyketides.
Simultaneously, the bromomethyl group can be converted into other functionalities, such as an aldehyde, a carboxylic acid, or an amine, providing a handle for further diversification. For example, a Suzuki coupling at the 5-position followed by oxidation of the bromomethyl group to an aldehyde would yield a bifunctional intermediate that can undergo further cyclization or condensation reactions to build up the complexity of the molecule.
Role in the Synthesis of Advanced Organic Materials Precursors
The unique electronic and structural features of the pyridine ring make it an attractive component in advanced organic materials. "Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-" can be employed as a precursor to monomers for polymer synthesis and as a building block for the construction of supramolecular assemblies.
Monomers for Polymer Synthesis
The bromo- and bromomethyl- functionalities of "Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-" allow for its incorporation into polymeric structures. For example, it can be used as a monomer in polycondensation reactions. Conversion of the bromomethyl group to a boronic ester would generate an A-B type monomer, which could undergo a Suzuki polymerization to yield a pyridine-containing conjugated polymer. Such polymers are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Monomer Precursor | Reaction | Polymerization Method | Resulting Polymer |
| Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- | Miyaura borylation of the bromomethyl group | Suzuki Polycondensation | Poly(2-methoxy-pyridine-4,5-diyl) |
Building Blocks for Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures. The pyridine nitrogen of "Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-" can act as a hydrogen bond acceptor or a metal coordinating site. By attaching recognition units to the molecule via reactions at the bromo or bromomethyl positions, it can be designed to self-assemble into complex architectures like macrocycles, catenanes, or molecular cages. For instance, substitution of the bromomethyl group with a hydrogen-bonding donor and the bromo group with another recognition motif could lead to the formation of programmed supramolecular chains or networks.
Synthesis of Libraries of Pyridine Derivatives
The differential reactivity of the two bromo-containing functional groups in "Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-" makes it an excellent scaffold for the generation of chemical libraries for drug discovery and materials science research. Through parallel synthesis, a wide range of substituents can be introduced at the 4- and 5-positions of the pyridine ring.
A typical library synthesis would involve reacting the starting material with a diverse set of nucleophiles to displace the bromomethyl group, followed by a series of palladium-catalyzed cross-coupling reactions with various boronic acids or other organometallic reagents at the 5-position. This approach can rapidly generate a large number of structurally diverse compounds for high-throughput screening.
An illustrative diversification strategy is shown in the table below:
| Reaction at C4-methyl | Reagent Class 1 (Nucleophiles) | Reaction at C5-bromo | Reagent Class 2 (Boronic Acids) |
| Substitution | Amines, Thiols, Alcohols | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids |
| Substitution | Carboxylates, Phenoxides | Sonogashira Coupling | Terminal Alkynes |
This systematic approach to diversification allows for the exploration of a broad chemical space around the 2-methoxypyridine (B126380) core.
Insufficient Information to Generate Article on "Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-"
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific information to generate the requested article on "Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-" focusing on its applications in diversity-oriented synthesis, combinatorial chemistry, and advanced synthetic methodologies such as cascade, tandem, and domino reactions.
The bifunctional nature of this compound, possessing both a reactive bromomethyl group and a bromo-substituted pyridine ring, suggests its potential as a versatile building block in the synthesis of complex molecules. The bromomethyl group is a potent electrophile suitable for substitution reactions, while the bromo- and methoxy-substituted pyridine core allows for a variety of cross-coupling reactions and other modifications. This dual reactivity would, in theory, make it a candidate for the synthetic strategies mentioned in the outline.
However, without specific examples and detailed research findings from the scientific literature, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and thoroughness. The strict adherence to the provided outline, focusing solely on "Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-," cannot be fulfilled.
Therefore, the generation of a detailed and scientifically accurate article as per the user's instructions is not possible at this time due to the lack of specific, verifiable information in the public domain regarding the application of "Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-" in the specified advanced synthetic contexts.
Future Research Directions and Unexplored Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of Pyridine (B92270), 5-bromo-4-(bromomethyl)-2-methoxy- are prime candidates for adaptation to flow chemistry and automated synthesis platforms. Continuous-flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, better reaction control, and the potential for higher throughput. acs.orguniqsis.com
Future research could focus on developing a continuous-flow synthesis for the parent compound itself, potentially starting from a more readily available pyridine derivative. Such a process would likely involve sequential reaction zones for bromination and subsequent radical bromination of the methyl group. The precise control over temperature, pressure, and residence time afforded by flow reactors could lead to higher yields and purity, minimizing the formation of byproducts. acs.org
Furthermore, the dual reactive sites on Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-—the C5-bromo and C4-bromomethyl positions—are ideal for exploration using automated synthesis platforms. These platforms could be programmed to perform a variety of sequential or orthogonal reactions, rapidly generating a library of novel compounds. For instance, an automated workflow could first involve a nucleophilic substitution at the highly reactive bromomethyl position, followed by a metal-catalyzed cross-coupling reaction at the C5-bromo position. nbinno.com
Table 1: Potential Flow Chemistry Parameters for Derivatization
| Parameter | Reaction Type | Potential Reagents | Temperature Range (°C) | Residence Time |
| Nucleophilic Substitution | C4-Bromomethyl | Amines, Thiols, Alcohols | 25 - 100 | 1 - 10 min |
| Suzuki Coupling | C5-Bromo | Arylboronic acids, Pd catalyst | 80 - 150 | 5 - 20 min |
| Sonogashira Coupling | C5-Bromo | Terminal alkynes, Pd/Cu catalyst | 60 - 120 | 5 - 15 min |
| Buchwald-Hartwig Amination | C5-Bromo | Amines, Pd catalyst | 80 - 150 | 10 - 30 min |
This systematic approach would enable the efficient exploration of the chemical space around this scaffold, accelerating the discovery of molecules with desired properties.
Exploration of Bioorthogonal Chemical Transformations
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The functional groups present in Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- offer intriguing possibilities for the design of novel bioorthogonal probes.
The bromomethyl group is an electrophilic handle that could potentially be targeted by specific nucleophiles in a biological environment. While benzylic halides are generally too reactive for broad bioorthogonal applications, future research could explore their use in controlled, localized environments or for the labeling of specific proteins with highly reactive, spatially accessible nucleophilic residues.
A more promising avenue lies in the derivatization of the bromomethyl group to install a known bioorthogonal handle. For example, reaction with sodium azide (B81097) could convert the bromomethyl group into an azidomethyl group. This azide functionality is a cornerstone of bioorthogonal chemistry, readily undergoing strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) with appropriately tagged biomolecules. nih.gov
Table 2: Potential Bioorthogonal Moieties via Derivatization
| Original Functional Group | Derivatizing Reagent | Resulting Bioorthogonal Handle | Corresponding Bioorthogonal Reaction |
| -CH₂Br | Sodium Azide | -CH₂N₃ | SPAAC, CuAAC |
| -CH₂Br | Triphenylphosphine | -CH₂P(Ph)₃⁺ | Staudinger Ligation |
| -CH₂Br | Thiol-containing dienophile | -CH₂-S-dienophile | Inverse-electron-demand Diels-Alder |
Further research could focus on synthesizing these derivatives and evaluating their stability, kinetics, and orthogonality in biological media. The pyridine core itself could modulate the reactivity and solubility of these probes, potentially offering advantages over existing bioorthogonal reagents.
Applications in Advanced Materials Science (Excluding Clinical Aspects)
Substituted pyridines are integral components in a variety of advanced materials due to their electronic and coordination properties. nbinno.com The unique substitution pattern of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- makes it an attractive building block for novel organic materials.
The pyridine nitrogen can act as a ligand for metal centers, suggesting its potential use in the synthesis of metal-organic frameworks (MOFs) or as a component in organometallic catalysts. The bromo and methoxy (B1213986) substituents electronically modulate the pyridine ring, which could fine-tune the properties of the resulting metal complexes. nih.gov
Furthermore, the C5-bromo position is a handle for cross-coupling reactions, allowing for the incorporation of this pyridine unit into conjugated polymers. nbinno.com Such polymers are of interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The bromomethyl group offers a site for post-polymerization modification, enabling the tuning of the material's properties after its initial synthesis.
Future research in this area could involve:
Synthesis of Novel Ligands: Utilizing the bromomethyl group to attach to other coordinating moieties, creating multidentate ligands for catalysis or sensor development.
Polymer Synthesis: Employing Suzuki or Stille coupling at the C5-position to create novel conjugated polymers and investigating their photophysical and electronic properties.
Surface Modification: Grafting the molecule onto surfaces via reaction of the bromomethyl group to alter surface properties such as hydrophobicity or to immobilize catalysts.
Sustainable Synthesis Approaches for Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-
Developing environmentally friendly and sustainable methods for the synthesis of halogenated pyridines is an ongoing area of research. nih.gov Traditional methods often rely on harsh reagents and produce significant waste. Future investigations should focus on greener synthetic routes to Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-.
Potential avenues for sustainable synthesis include:
Catalytic C-H Activation: Exploring direct bromination of a 4-methyl-2-methoxypyridine precursor at the C5 position using milder, catalytic methods instead of stoichiometric bromine, which would reduce waste.
Benzylic Bromination with Greener Reagents: While N-Bromosuccinimide (NBS) is commonly used for benzylic bromination, research into catalytic systems that use bromide salts with a recyclable oxidant could offer a more sustainable alternative. youtube.com
Use of Greener Solvents: Investigating the synthesis in bio-based solvents or supercritical fluids to replace traditional chlorinated or polar aprotic solvents.
Thermo-catalytic routes: Exploring the synthesis from renewable feedstocks like glycerol (B35011) and ammonia (B1221849) over zeolite catalysts, which has shown promise for the sustainable production of pyridines. rsc.org
A life-cycle assessment of any newly developed synthetic route would be crucial to quantify its environmental benefits over existing methods.
Discovery of Novel Reactivity Patterns
The interplay of the three distinct functional groups on the Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- ring could lead to novel and unexpected reactivity. The electron-donating methoxy group at C2 and the electron-withdrawing bromine at C5 create a unique electronic environment within the pyridine ring.
Future research could explore:
Ring-opening and Rearrangement Reactions: Investigating whether the strain and electronic push-pull nature of the substituents could facilitate novel skeletal rearrangements under specific conditions, a strategy that has been used to functionalize pyridines in new ways. acs.org
Formation of Unusual Intermediates: Probing for the formation of pyridynes or other reactive intermediates under strong base or metal-catalyzed conditions, which could lead to unexpected annulation or substitution products.
Orthogonal Reactivity: Systematically studying the selective reaction of one of the bromo-substituents in the presence of the other. While the bromomethyl group is generally more reactive towards nucleophiles, conditions could be developed to favor reaction at the C5-bromo position first, for example, in certain metal-catalyzed reactions.
A thorough investigation of its reactivity with a diverse range of reagents and under various conditions could uncover new synthetic methodologies and expand the utility of this versatile chemical building block.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
